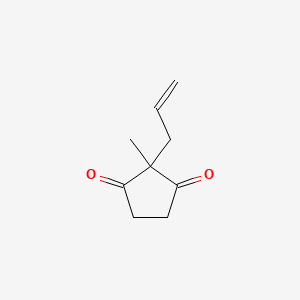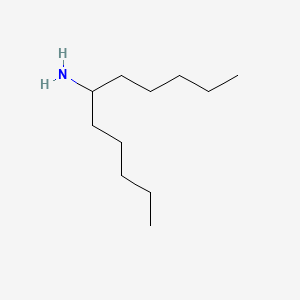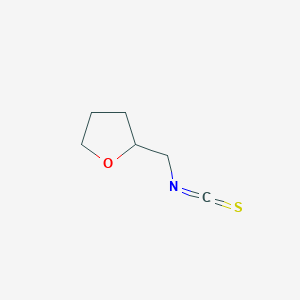
2-Methyl-5-Nitro-1H-Indol
Übersicht
Beschreibung
2-Methyl-5-nitro-1H-indole (2M5NI) is a synthetic compound that has been widely used in scientific research. It is a heterocyclic aromatic compound that is formed from the condensation reaction of a nitro group with a methyl group. 2M5NI is widely used in scientific research due to its unique properties, such as its ability to act as a ligand in metal-organic frameworks (MOFs), its ability to act as a catalyst in organic synthesis, and its ability to act as a fluorescent probe. 2M5NI has been used in various scientific research applications, such as in the synthesis of pharmaceuticals, in the study of biochemical and physiological effects, and in the development of new materials.
Wissenschaftliche Forschungsanwendungen
Biotechnologische Produktion
Indol ist ein Signalmolekül, das sowohl von Bakterien als auch von Pflanzen produziert wird . Es hat Wert für Geschmacks- und Duftanwendungen, zum Beispiel in der Lebensmittelindustrie oder Parfümerie . Indol kann zu verschiedenen halogenierten und oxygenierten Verbindungen derivatisiert werden, die als natürliche Farbstoffe verwendet werden können oder eine vielversprechende Bioaktivität mit therapeutischem Potenzial zur Behandlung menschlicher Krankheiten aufweisen .
Synthese verschiedener organischer Verbindungen
Indole sind einige der vielseitigsten und häufigsten stickstoffbasierten heterocyclischen Gerüste und werden häufig bei der Synthese verschiedener organischer Verbindungen verwendet . Insbesondere in den letzten zehn Jahren wurde eine beträchtliche Aktivität in Richtung der Synthese von Indolderivaten beobachtet, da die Möglichkeiten zur Gestaltung polycyclischer Strukturen durch die Einarbeitung mehrerer fusionierter heterocyclischer Gerüste gegeben sind .
Pharmazeutische Anwendungen
Indol-basierte Verbindungen sind unter den heterocyclischen Strukturen aufgrund ihrer biologischen und pharmazeutischen Aktivitäten sehr wichtig . Sie zeigen eine hoch affine Bindung an viele Rezeptoren . So wurde beispielsweise festgestellt, dass das substituierte Indol 5-Nitro-3-Phenyl-1H-indol-2-yl-methylaminhydrochlorid (NPIMA) Persistenzzellen von E. coli, P. aeruginosa und S. aureus durch Schädigung ihrer Membranen wirksam zerstört .
Herstellung von β-Cyanoindolen und Methanoindolen
2-Methyl-5-Nitro-1H-Indol kann als Reaktant zur Herstellung von β-Cyanoindolen und Methanoindolen verwendet werden .
Entwicklung von Protein-Kinase-C-Theta-(PKCθ)-Inhibitoren
Diese Verbindung kann auch bei der Entwicklung von Protein-Kinase-C-Theta-(PKCθ)-Inhibitoren verwendet werden .
Tubulin-Polymerisationsinhibitoren
Eine weitere Anwendung von this compound ist die Herstellung von Tubulin-Polymerisationsinhibitoren .
Peptidmimetische Protease-aktivierte Rezeptor-1-(PAR-1)-Antagonisten
Es kann auch bei der Herstellung von peptidmimetischen Protease-aktivierte Rezeptor-1-(PAR-1)-Antagonisten verwendet werden .
Zytosolische Phospholipase A2α
Zu guter Letzt kann this compound bei der Herstellung von zytosolischer Phospholipase A2α verwendet werden .
Safety and Hazards
2-Methyl-5-nitro-1H-indole is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Zukünftige Richtungen
Indoles, including 2-Methyl-5-nitro-1H-indole, are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body . The investigation of novel methods of synthesis of indole derivatives has attracted the attention of the chemical community .
Wirkmechanismus
Target of Action
The primary targets of 2-Methyl-5-nitro-1H-indole are Protein kinase C theta (PKCθ) , Tubulin , Protease-activated receptor-1 (PAR-1) , Cytosolic phospholipase A2α , Cyclooxygenase (COX) , and Serotonin 5-HT6 Receptor . These targets play crucial roles in various biological processes, including cell signaling, cell structure and movement, inflammation, pain perception, and neurotransmission .
Mode of Action
2-Methyl-5-nitro-1H-indole interacts with its targets, leading to a variety of changes. For instance, it acts as an inhibitor for PKCθ, tubulin polymerization, and COX, thereby modulating cell signaling, cell structure, and inflammatory responses . It also acts as an antagonist for PAR-1 and the Serotonin 5-HT6 Receptor, influencing pain perception and neurotransmission .
Biochemical Pathways
Given its targets, it likely impacts pathways related to cell signaling, inflammation, pain perception, and neurotransmission
Result of Action
The molecular and cellular effects of 2-Methyl-5-nitro-1H-indole’s action would depend on its interaction with its targets. For instance, inhibition of PKCθ and COX could lead to modulation of cell signaling and reduction of inflammation . Antagonism of PAR-1 and the Serotonin 5-HT6 Receptor could influence pain perception and neurotransmission . The exact effects would depend on the specific context, including the type of cells and the presence of other signaling molecules.
Action Environment
The action, efficacy, and stability of 2-Methyl-5-nitro-1H-indole could be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interaction with its targets. Moreover, the compound’s action could also be influenced by the specific biological environment, such as the type of cells and tissues it is in, and the presence of other signaling molecules .
Biochemische Analyse
Biochemical Properties
2-Methyl-5-nitro-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, 2-Methyl-5-nitro-1H-indole interacts with cytosolic phospholipase A2α, an enzyme that releases arachidonic acid from membrane phospholipids, leading to the production of pro-inflammatory eicosanoids . These interactions highlight the compound’s potential as an anti-inflammatory agent.
Cellular Effects
2-Methyl-5-nitro-1H-indole affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of protein kinase C theta (PKCθ), a key player in T-cell activation and immune response . By inhibiting PKCθ, 2-Methyl-5-nitro-1H-indole can suppress T-cell proliferation and cytokine production, thereby modulating immune responses. Furthermore, the compound influences gene expression by interacting with nuclear receptors, leading to changes in the transcription of genes involved in inflammation and cell survival .
Molecular Mechanism
At the molecular level, 2-Methyl-5-nitro-1H-indole exerts its effects through various mechanisms. It binds to the active sites of enzymes such as COX and cytosolic phospholipase A2α, inhibiting their activity . This binding prevents the conversion of arachidonic acid to pro-inflammatory mediators, thereby reducing inflammation. Additionally, 2-Methyl-5-nitro-1H-indole can modulate the activity of nuclear receptors, leading to changes in gene expression that promote anti-inflammatory and cell survival pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-5-nitro-1H-indole have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its biological activity over extended periods . Prolonged exposure to 2-Methyl-5-nitro-1H-indole can lead to cellular adaptations, such as changes in gene expression and metabolic activity, which may influence its long-term efficacy .
Dosage Effects in Animal Models
The effects of 2-Methyl-5-nitro-1H-indole vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and immunomodulatory effects without significant toxicity . At higher doses, 2-Methyl-5-nitro-1H-indole can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2-Methyl-5-nitro-1H-indole is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of 2-Methyl-5-nitro-1H-indole can further interact with various biomolecules, influencing metabolic flux and metabolite levels. These interactions can impact the overall pharmacokinetics and pharmacodynamics of the compound .
Transport and Distribution
Within cells and tissues, 2-Methyl-5-nitro-1H-indole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . This property is crucial for its therapeutic efficacy, as it ensures adequate concentrations at target sites.
Subcellular Localization
The subcellular localization of 2-Methyl-5-nitro-1H-indole plays a significant role in its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target enzymes and receptors . Post-translational modifications and targeting signals may direct 2-Methyl-5-nitro-1H-indole to these compartments, enhancing its biological activity .
Eigenschaften
IUPAC Name |
2-methyl-5-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-4-7-5-8(11(12)13)2-3-9(7)10-6/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJGRXQMAHESOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299658 | |
| Record name | 2-Methyl-5-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7570-47-0 | |
| Record name | 2-Methyl-5-nitroindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7570-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 131898 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007570470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7570-47-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131898 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-5-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-5-nitro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Azabicyclo[2.2.2]octan-4-ol](/img/structure/B1267023.png)
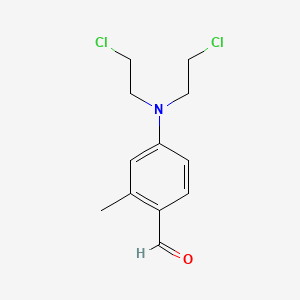
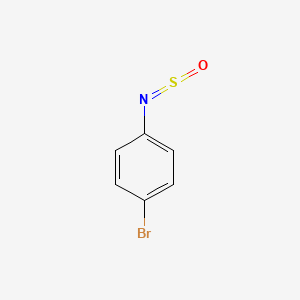
![1-Azabicyclo[2.2.2]octane-4-methanol](/img/structure/B1267026.png)
